4-Amino-N-methylbenzeneethanesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Amino-N-methylbenzeneethanesulfonamide is represented by the formula C9H12N2O2S. More detailed structural information, including 2D and 3D conformers, can be found in databases like PubChem .Physical And Chemical Properties Analysis
4-Amino-N-methylbenzeneethanesulfonamide has a molecular weight of 200.26 g/mol . It is a solid substance with a pale yellow to pale beige color . The compound has a melting point of 140-142 °C and a predicted boiling point of 387.6±44.0 °C . It has a predicted density of 1.297±0.06 g/cm3 .Scientific Research Applications
Sulfonamide in Drug Design
Sulfonamide functional groups are crucial in medicinal chemistry, featuring in many drugs across different forms. The group is essential for the activity of sulfonamide antibacterials, acting as inhibitors of tetrahydropteroic acid synthetase by mimicking the natural substrate 4-aminobenzoic acid. The presence of the 4-amino group is critical for this class of compounds' activity, highlighting the significance of sulfonamide in drug discovery and design (Kalgutkar, Jones, & Sawant, 2010).
Inhibition of Carbonic Anhydrase
Sulfonamides, including derivatives similar to 4-Amino-N-methylbenzeneethanesulfonamide, have been studied for their inhibitory action on carbonic anhydrase (CA), an enzyme critical in various physiological processes. Biphenylsulfonamides, for instance, have shown inhibitory action against tumor-associated isozymes like CA IX, demonstrating potential in cancer therapy. These compounds have exhibited cytotoxic activity against human colon, lung, and breast cancer cell lines, suggesting a promising area for therapeutic development (Morsy et al., 2009).
Development of Immunoassays
The application of sulfonamide compounds in developing highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in milk samples has been documented. The selectivity achieved through antibodies against specific sulfonamide structures enables the accurate measurement of these antibiotics, showcasing the role of sulfonamide chemistry in enhancing food safety and compliance with regulatory standards (Adrián et al., 2009).
Environmental Impacts and Treatment
Sulfonamides, due to their persistence in the environment, require effective strategies for their elimination to prevent antibiotic resistance propagation. Studies have identified microbial strategies, such as ipso-hydroxylation followed by fragmentation, to degrade sulfonamide antibiotics, presenting an ecological approach to mitigating environmental pollution (Ricken et al., 2013).
properties
IUPAC Name |
2-(4-aminophenyl)-N-methylethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11-14(12,13)7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXLSPCIRDEJKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541747 | |
Record name | 2-(4-Aminophenyl)-N-methylethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-methylbenzeneethanesulfonamide | |
CAS RN |
98623-16-6 | |
Record name | 4-Amino-N-methylbenzeneethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98623-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Aminophenyl)-N-methylethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneethanesulfonamide, 4-amino-N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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